molecular formula C12H16F3N3O2 B2571091 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-cyclohexylcarbamate CAS No. 477713-71-6

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-cyclohexylcarbamate

Cat. No. B2571091
CAS RN: 477713-71-6
M. Wt: 291.274
InChI Key: RYIZMHPXDOLFTA-UHFFFAOYSA-N
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Description

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-cyclohexylcarbamate, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an important neurotransmitter in the central nervous system, and its inhibition can lead to a variety of effects, including anticonvulsant, anxiolytic, and analgesic effects.

Scientific Research Applications

Anti-inflammatory and Antibacterial Agents

The trifluoromethylpyrazoles, a category to which 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-cyclohexylcarbamate belongs, have garnered attention for their anti-inflammatory and antibacterial properties. These compounds, especially when the trifluoromethyl group is located at the 3- or 5-position on the pyrazole nucleus, show varied activity profiles, making them significant in medicinal chemistry. Such compounds are being explored for developing novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).

Heterocyclic Chemistry

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-cyclohexylcarbamate is part of the broader family of pyrazole derivatives, which are essential in heterocyclic chemistry. These compounds serve as building blocks for synthesizing various heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, and others, due to their reactivity. This reactivity is leveraged in the creation of diverse classes of heterocyclic compounds and dyes, showcasing the compound's versatility and its potential for innovative transformations (Gomaa & Ali, 2020).

Cytochrome P450 Inhibitors

The cytochrome P450 (CYP) enzymes play a crucial role in drug metabolism, and inhibitors of these enzymes are critical for understanding drug-drug interactions. Compounds like 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-cyclohexylcarbamate can be used to study the inhibition of specific CYP isoforms, providing insights into their selectivity and potential interactions with other drugs. Such research aids in the safer development and usage of pharmaceuticals (Khojasteh et al., 2011).

Organometallic Chemistry

Tris(pyrazolyl)borate complexes of Group 5 metals, including compounds related to 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-cyclohexylcarbamate, have been studied for their inorganic and organometallic chemistry applications. These studies focus on modeling interactions in metalloproteins and exploring the organometallic chemistry of niobium and tantalum complexes. This research opens up new avenues for understanding metal-ligand interactions and developing novel organometallic complexes (Etienne, 1996).

Medicinal Chemistry

The pyrazole nucleus, fundamental to compounds like 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-cyclohexylcarbamate, is a potent scaffold in medicinal chemistry. Methyl substituted pyrazoles, in particular, have shown a wide spectrum of biological activities, underscoring their importance in developing new medicinal leads. This review highlights synthetic approaches and medical significances of methyl substituted pyrazoles, emphasizing their role in generating efficacious and less resistant medicinal compounds (Sharma et al., 2021).

properties

IUPAC Name

[1-methyl-5-(trifluoromethyl)pyrazol-3-yl] N-cyclohexylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O2/c1-18-9(12(13,14)15)7-10(17-18)20-11(19)16-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIZMHPXDOLFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)OC(=O)NC2CCCCC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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